2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Overview
Description
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a carbonic acid ester linked to a pyrrolidinyl and a hexahydro-furofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate typically involves the reaction of carbonic acid derivatives with 2,5-dioxo-pyrrolidin-1-yl esters and hexahydro-furo[2,3-b]furan-3-yl esters. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethyl sulfoxide, and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the ester groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. It is particularly useful in the preparation of N-protected amino acids and other derivatives .
Biology: In biological research, 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate is used in the study of enzyme mechanisms and protein modifications. It can act as a cross-linking agent to study protein-protein interactions .
Medicine: It can be used to synthesize prodrugs that release active pharmaceutical ingredients under specific conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique structure allows it to impart specific properties to the final products .
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins or other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: This compound is similar in structure but lacks the hexahydro-furofuran moiety.
Carbonic acid bis-(2,5-dioxo-pyrrolidin-1-yl) ester: Another similar compound with a simpler structure.
Uniqueness: The uniqueness of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate lies in its combined structural features, which provide specific reactivity and functionality not found in simpler analogs. This makes it particularly valuable in specialized applications in research and industry .
Properties
CAS No. |
253265-98-4 |
---|---|
Molecular Formula |
C11H13NO7 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m1/s1 |
InChI Key |
VCFNCYVHQSHFRH-XSSZXYGBSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)ON3C(=O)CCC3=O |
SMILES |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[[[[(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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